

An In-depth Technical Guide to 16-Bromohexadecanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *16-Bromohexadecanoic acid*

Cat. No.: *B1268533*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Bromohexadecanoic acid, also known as 16-bromopalmitic acid, is a halogenated fatty acid that serves as a valuable building block and chemical probe in various scientific disciplines. Its bifunctional nature, possessing both a carboxylic acid and a terminal bromo group, allows for a wide range of chemical modifications, making it a versatile tool in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and biological significance of **16-bromohexadecanoic acid**, with a focus on its applications in research and drug development.

Core Properties of 16-Bromohexadecanoic Acid

16-Bromohexadecanoic acid is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

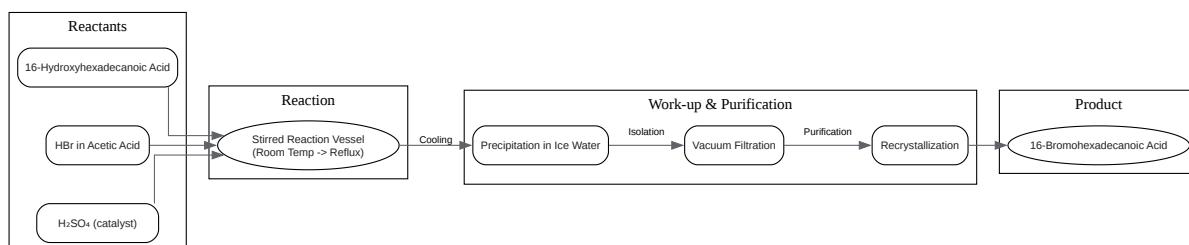
Property	Value	Reference(s)
CAS Number	2536-35-8	[1]
Molecular Formula	<chem>C16H31BrO2</chem>	[1]
Molecular Weight	335.32 g/mol	
Melting Point	68-71 °C	[2]
Boiling Point	214-217 °C at 1 mmHg	[2]
Appearance	White solid	[3]
Solubility	Soluble in organic solvents such as chloroform and methanol.	
Density	1.116 g/cm ³ (predicted)	[4]

Spectroscopic Data

Spectroscopy	Key Peaks and Observations	Reference(s)
¹ H NMR	δ 3.4 (t, 2H, -CH ₂ Br), 2.35 (t, 2H, -CH ₂ COOH), 1.85 (quint, 2H, -CH ₂ CH ₂ Br), 1.63 (quint, 2H, -CH ₂ CH ₂ COOH), 1.2-1.5 (br s, 22H, -(CH ₂) ₁₁ -)	[5]
¹³ C NMR	Signals for the carboxylic acid carbon, the carbon bearing the bromine, and the methylene carbons of the long alkyl chain are expected.	[1][6][7]
IR	Strong C=O stretch of the carboxylic acid around 1700 cm ⁻¹ , C-Br stretch.	[5]
Mass Spec (GC-MS)	Molecular ion peak and characteristic fragmentation pattern. The top peak is observed at m/z 255.	[1]

Synthesis of 16-Bromohexadecanoic Acid

Two primary synthetic routes for **16-bromohexadecanoic acid** are detailed below, offering flexibility in starting materials and reaction conditions.


Method 1: From 16-Hydroxyhexadecanoic Acid

This is a common and high-yielding method for the synthesis of **16-bromohexadecanoic acid**.
[5]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16-hydroxyhexadecanoic acid.

- Reagent Addition: Add a solution of hydrogen bromide in acetic acid (e.g., 33 wt. %) and concentrated sulfuric acid.
- Reaction Conditions: Stir the mixture at room temperature for several hours, then heat to reflux for an additional period to ensure complete conversion.
- Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The product will precipitate as a white solid.
- Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

[Click to download full resolution via product page](#)

Caption: Synthesis of **16-Bromohexadecanoic acid** from 16-Hydroxyhexadecanoic acid.

Method 2: From Palmitic Acid (Alternative)

An alternative approach involves the radical bromination of palmitic acid at the terminal methyl group.[3][8]

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (for radical initiation), dissolve palmitic acid in a non-polar solvent such as carbon tetrachloride (CCl_4).
- Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
- Reaction Conditions: Reflux the mixture while irradiating with a UV lamp to initiate the radical chain reaction. Monitor the reaction progress by TLC.
- Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of **16-bromohexadecanoic acid**.

Thin-Layer Chromatography (TLC)

- Stationary Phase: Silica gel 60 F_{254}
- Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. The polarity can be adjusted to achieve an R_f value between 0.3 and 0.5.
- Visualization: The spot can be visualized under UV light (254 nm) if the plate contains a fluorescent indicator.^[9] Alternatively, staining with iodine vapor or a phosphomolybdic acid solution followed by heating will reveal the spot.^{[9][10]}

High-Performance Liquid Chromatography (HPLC)

- Column: A reverse-phase C18 column is typically used.^{[11][12]}

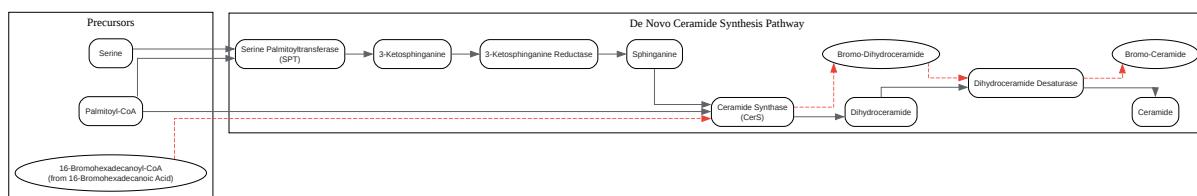
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid), is effective for the elution of fatty acids.[11][13]
- Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector can be used.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid is typically derivatized to its more volatile methyl ester. [14][15]

Experimental Protocol for Derivatization:

- Dissolve **16-bromohexadecanoic acid** in a solution of methanolic HCl or BF_3 -methanol.
- Heat the mixture to facilitate the esterification.
- After cooling, extract the methyl ester into an organic solvent like hexane.
- The hexane layer is then injected into the GC-MS.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Oven Program: A temperature gradient is used to ensure good separation.
- MS Detection: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern is analyzed.


Biological Significance and Applications

16-Bromohexadecanoic acid is a valuable tool in lipid research, primarily due to its role as a precursor in the synthesis of ceramides and other sphingolipids.

Role in Ceramide Synthesis

Ceramides are a class of lipid molecules that are central to the structure of cell membranes and are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis. [16][17] The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA.[17] **16-Bromohexadecanoic acid** can be used to synthesize analogs of natural

ceramides. By incorporating this modified fatty acid, researchers can create probes to study ceramide metabolism and trafficking within cells. The terminal bromine atom can also serve as a handle for further chemical modifications, such as the attachment of fluorescent tags or affinity labels.[4]

[Click to download full resolution via product page](#)

Caption: De novo ceramide synthesis pathway and the incorporation of **16-bromohexadecanoic acid**.

Applications in Drug Development and Research

- **Synthesis of Bioactive Molecules:** **16-Bromohexadecanoic acid** is a starting material for the synthesis of various bioactive compounds, including ceramide analogs and carnitine derivatives.[5]
- **Radiochemical Precursor:** It can be used as a precursor in the synthesis of radiolabeled compounds for use in imaging and metabolic studies.[18]
- **Lipidomics:** As a modified fatty acid, it can be used in lipidomic studies to investigate fatty acid metabolism and its role in disease.[19]

Safety and Handling

16-Bromohexadecanoic acid is classified as a skin irritant.^[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

16-Bromohexadecanoic acid is a versatile and valuable chemical entity with significant applications in organic synthesis, medicinal chemistry, and lipid research. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methods, make it an accessible tool for scientists and researchers. The ability to incorporate this modified fatty acid into complex lipids like ceramides provides a powerful approach to studying their biological roles and developing new therapeutic strategies. As our understanding of lipid metabolism and its connection to disease continues to grow, the importance of chemical probes like **16-bromohexadecanoic acid** is likely to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 16-Bromohexadecanoic acid | C16H31BrO2 | CID 620397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. 16-Bromohexadecanoic acid CAS#: 2536-35-8 [amp.chemicalbook.com]
- 6. Primer on ^{13}C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 7. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. hplc.eu [hplc.eu]
- 13. Research Portal [scholars.csus.edu]
- 14. benchchem.com [benchchem.com]
- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. LIPIDOMIC PROFILES AS A TOOL TO SEARCH FOR NEW BIOMARKERS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 16-Bromohexadecanoic Acid: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268533#16-bromohexadecanoic-acid-fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com